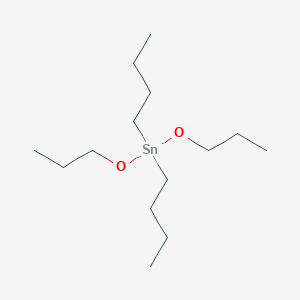
Dibutyl(dipropoxy)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(dipropoxy)stannane is an organotin compound that features a tin atom bonded to two butyl groups and two propoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl(dipropoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with propyl alcohol in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of chlorine atoms with propoxy groups. The general reaction scheme is as follows:
(C4H9)2SnCl2+2C3H7OH→(C4H9)2Sn(OC3H7)2+2HCl
Industrial Production Methods
On an industrial scale, organotin compounds like this compound are often produced by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The reaction is typically carried out using Grignard reagents or alkylaluminum compounds, which are more cost-effective and scalable for large-scale production .
化学反应分析
Types of Reactions
Dibutyl(dipropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with alcohols or phenols in the presence of a base can lead to substitution of the propoxy groups.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Dibutyltin hydride
Substitution: Various alkoxy or aryloxy stannanes
科学研究应用
Dibutyl(dipropoxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC)
作用机制
The mechanism by which dibutyl(dipropoxy)stannane exerts its effects involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and sulfur-containing compounds, facilitating catalytic and biological activities. The compound’s ability to interact with cellular components makes it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin dilaurate
Uniqueness
Dibutyl(dipropoxy)stannane is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical properties and reactivity. Compared to other dibutyltin compounds, this compound offers a different balance of hydrophobicity and steric effects, making it suitable for specialized applications in synthesis and catalysis .
属性
CAS 编号 |
3349-35-7 |
|---|---|
分子式 |
C14H32O2Sn |
分子量 |
351.11 g/mol |
IUPAC 名称 |
dibutyl(dipropoxy)stannane |
InChI |
InChI=1S/2C4H9.2C3H7O.Sn/c2*1-3-4-2;2*1-2-3-4;/h2*1,3-4H2,2H3;2*2-3H2,1H3;/q;;2*-1;+2 |
InChI 键 |
UHPZGYUGTLLMFS-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


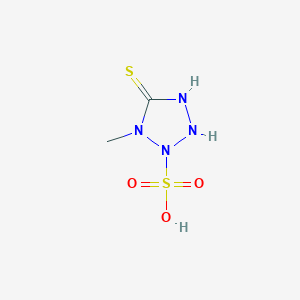
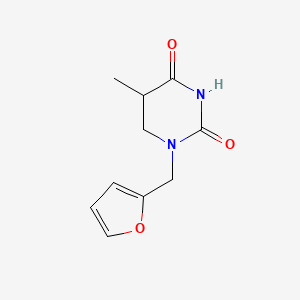

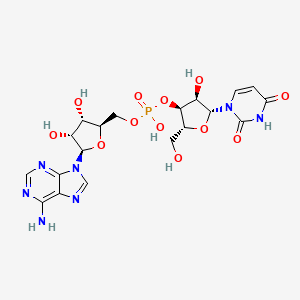
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
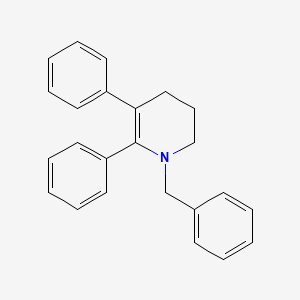
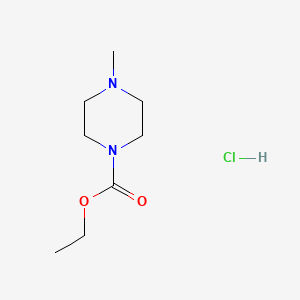
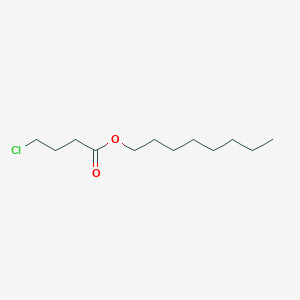
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
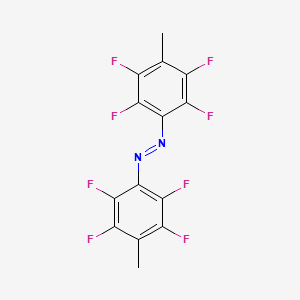
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
